molecular formula C12H19N3O B2865903 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2097888-26-9

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine

Cat. No.: B2865903
CAS No.: 2097888-26-9
M. Wt: 221.304
InChI Key: DFBIQUMYIFBZMV-UHFFFAOYSA-N
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Description

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.

    Introduction of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with 3-methoxypiperidine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxypiperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine
  • 4-(3-Aminopiperidin-1-yl)-2,6-dimethylpyrimidine
  • 4-(3-Thiopiperidin-1-yl)-2,6-dimethylpyrimidine

Uniqueness

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIQUMYIFBZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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